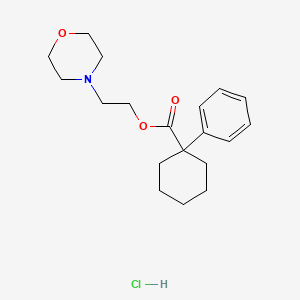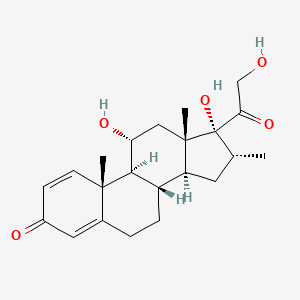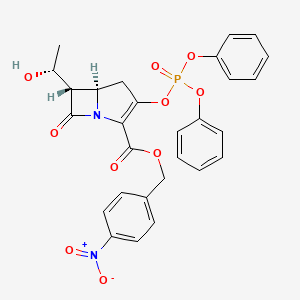![molecular formula C14H12FN5 B1354165 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide CAS No. 256376-68-8](/img/structure/B1354165.png)
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide
概要
説明
The compound “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” belongs to a class of compounds known as fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
Fluoropyridines can be synthesized using various methods . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been reviewed .Molecular Structure Analysis
The molecular structure of “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” likely includes a pyrazolo[3,4-b]pyridine core, which is a valuable molecular scaffold that has been widely used in the search for biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving fluoropyridines can be quite diverse, and their reactivity can be influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group .科学的研究の応用
Synthesis of Riociguat
This compound is a key intermediate in the synthesis of Riociguat , a potent oral stimulator of soluble guanylate cyclase used for the treatment of pulmonary hypertension .
Antimicrobial Activity
Studies have synthesized and investigated the antimicrobial activity of novel pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from compounds like 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide, have diverse biological and clinical applications, including their role as plant hormones .
Inhibition of C1s Protease
The compound has been studied for its potential to inhibit C1s protease, which plays a role in the classical complement pathway of the immune system .
Synthesis of Pyrimidine Derivatives
It serves as an intermediate in the synthesis of pyrimidine derivatives, which have various pharmaceutical applications .
Heterocyclic Compound Research
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds with two possible tautomeric forms, presenting significant research interest due to their potential biomedical applications .
将来の方向性
The future directions for research on “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The interest towards the development of fluorinated chemicals has been steadily increasing .
作用機序
Target of Action
The primary targets of “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” are currently unknown. This compound belongs to the class of fluoropyridines , which are known for their interesting and unusual physical, chemical, and biological properties . .
Mode of Action
As a fluoropyridine, it may interact with its targets through the strong electron-withdrawing substituent(s) in the aromatic ring . This could potentially alter the activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds , suggesting that they may interact with a wide range of biochemical pathways.
Pharmacokinetics
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues , which may influence their pharmacokinetic properties.
Action Environment
The presence of fluorine atoms in the compound may enhance its physical, biological, and environmental properties .
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-11-6-2-1-4-9(11)8-20-14-10(5-3-7-18-14)12(19-20)13(16)17/h1-7H,8H2,(H3,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFFAGUCURQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

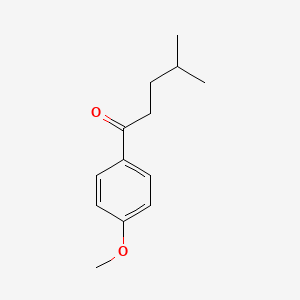
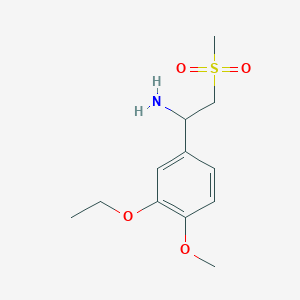
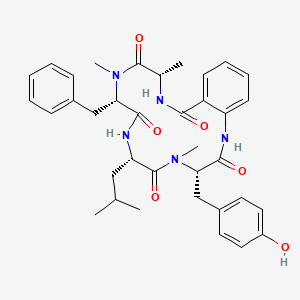
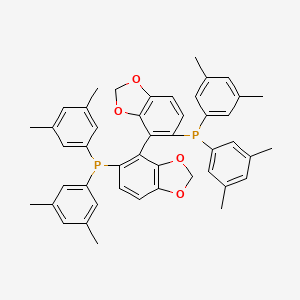


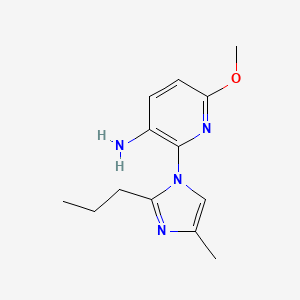

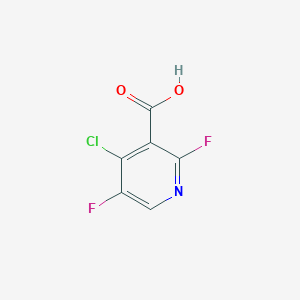
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane](/img/structure/B1354104.png)
